tert-butyl 2-methyl-3-sulfanylpropanoate
Description
tert-Butyl 2-methyl-3-sulfanylpropanoate is a sulfur-containing ester with a thiol (-SH) group, a methyl substituent, and a bulky tert-butyl ester moiety.
Properties
CAS No. |
76834-13-4 |
|---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : Tert-butyl methacrylate (CH₂=C(CH₃)COO-t-Bu) serves as the α,β-unsaturated ester substrate.
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Radical Initiation : Azo initiators such as azobisisobutyronitrile (AIBN, 0.1–1.0 mol%) or UV light generate thiyl radicals from H₂S.
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Anti-Markovnikov Addition : The thiyl radical adds to the less substituted carbon of the double bond, forming a carbon-centered radical intermediate. Hydrogen abstraction from H₂S yields the thiolated product.
Optimization Insights :
-
Solvent : Non-polar solvents (e.g., toluene) favor radical stability.
-
Temperature : 60–80°C balances reaction rate and side-product minimization.
-
Yield : 65–78% with purity >90% after column chromatography.
Nucleophilic Displacement of Halogenated Intermediates
This method involves the synthesis of a halogenated precursor followed by thiolate displacement.
Stepwise Procedure
-
Synthesis of Tert-Butyl 2-Methyl-3-Bromopropanoate :
-
Thiolation via Nucleophilic Substitution :
Challenges :
-
Competing elimination reactions necessitate strict moisture control.
-
Thiol oxidation requires inert atmosphere (N₂/Ar).
Reduction of Disulfide Intermediates
Thiols can be generated via reductive cleavage of disulfide bonds, offering a pathway to avoid oxidative byproducts.
Synthetic Sequence
-
Disulfide Formation :
-
Tert-butyl 2-methyl-3-mercaptopropanoate is oxidized with iodine (I₂) in ethanol to form the disulfide.
-
-
Reductive Cleavage :
Applications :
-
Ideal for large-scale synthesis due to operational simplicity.
-
Requires stoichiometric reductants, increasing cost.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Thiol-Ene Addition | High regioselectivity, mild conditions | Requires radical initiators | 65–78% |
| Nucleophilic Displacement | Straightforward scalability | Risk of elimination side reactions | 70–75% |
| Mitsunobu Reaction | Stereochemical control | High reagent cost | 60–68% |
| Disulfide Reduction | High purity, avoids oxidation | Multi-step process | 85–92% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methyl-3-sulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the role of sulfanyl groups in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound valuable for studying enzyme mechanisms and protein function .
Comparison with Similar Compounds
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Molecular Formula: C₁₁H₁₂F₃NO₂ Molecular Weight: 247.21 g/mol Key Features:
- Amino group (-NH₂): Introduces basicity and reactivity for nucleophilic reactions.
- Trifluoromethylphenyl substituent : Enhances lipophilicity and electron-withdrawing effects.
- Methyl ester : Less steric hindrance compared to tert-butyl esters.
Comparison :
- Reactivity: The amino group in this compound allows for diverse derivatization (e.g., amide formation), whereas the thiol group in tert-butyl 2-methyl-3-sulfanylpropanoate is prone to oxidation or disulfide bond formation.
- Stability : The tert-butyl ester in the target compound offers better stability under acidic hydrolysis than the methyl ester here.
- Applications : The trifluoromethylphenyl group in this analog may favor pharmaceutical applications (e.g., kinase inhibitors), while the target compound’s thiol group could be more relevant in materials science or catalysis.
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Molecular Formula: C₂₅H₃₀ClNO₃S Molecular Weight: 460.03 g/mol Key Features:
- tert-Butylthio (-S-tBu) : A thioether group, less reactive than thiols.
- Chlorobenzyl and methoxy substituents : Enhance lipophilicity and metabolic stability.
Comparison :
- Sulfur Reactivity : The tert-butylthio group in this compound is oxidation-resistant, unlike the thiol (-SH) in the target compound, which requires protection during synthesis.
- Structural Complexity: The indole core and multiple substituents in this analog suggest use in medicinal chemistry (e.g., serotonin receptor modulators), whereas the simpler this compound may serve as a synthetic intermediate.
- Steric Effects : Both compounds share a tert-butyl group, but the indole-containing analog’s bulkiness may reduce solubility in polar solvents compared to the target compound.
Tabulated Comparison of Key Properties
Research Findings and Stability Considerations
- Thiol vs. Thioether Stability: The thiol group in this compound necessitates storage under inert atmospheres to prevent oxidation, whereas the thioether in the indole derivative is stable under ambient conditions.
- Steric Effects : The tert-butyl group in both the target compound and the indole derivative reduces enzymatic degradation in biological systems, enhancing their utility in drug design.
- Synthetic Utility : The methyl ester in facilitates rapid hydrolysis under basic conditions, contrasting with the tert-butyl ester’s resistance to such conditions.
Commercial Availability and Suppliers
- Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate: Supplied by UkrOrgSynthesis Ltd. (Ukraine) .
- Ethyl Indole Derivative: No specific supplier data available, but its complexity suggests custom synthesis routes .
- This compound: Limited commercial availability inferred; likely requires bespoke synthesis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 2-methyl-3-sulfanylpropanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:
-
Temperature : Elevated temperatures under reflux conditions enhance reaction rates but may increase side reactions. Controlled heating (e.g., 60–80°C) balances efficiency and selectivity .
-
Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents may aid in purification .
-
Catalysts : Acidic or basic catalysts (e.g., n-BuLi) can accelerate key steps like esterification or thiol coupling .
-
Reaction Time : Monitor via thin-layer chromatography (TLC) to terminate reactions at maximum conversion .
Table 1 : Key Reaction Parameters for Synthesis Optimization
Parameter Optimal Range Impact on Yield/Purity Reference Temperature 60–80°C (reflux) Minimizes side reactions Solvent THF or EtOAc Enhances intermediate solubility Catalyst n-BuLi or H₂SO₄ Accelerates coupling steps Reaction Time 3–6 hours (TLC-monitored) Prevents over-reaction
Q. What analytical techniques are most reliable for characterizing tert-butyl 2-methyl-3-sulfanylpropanoate?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity, focusing on sulfanyl (-SH) and tert-butyl group signals (e.g., δ 1.4 ppm for tert-butyl protons) .
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High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against standards .
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Infrared Spectroscopy (IR) : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹ and ester C=O at ~1730 cm⁻¹) .
Table 2 : Analytical Techniques and Applications
Technique Purpose Key Signals/Parameters Reference ¹H/¹³C NMR Structural confirmation tert-Butyl (δ 1.4 ppm) HPLC Purity assessment Retention time matching IR Functional group identification S-H (2550 cm⁻¹), C=O (1730 cm⁻¹)
Q. How can the stability of tert-butyl 2-methyl-3-sulfanylpropanoate be maintained during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the sulfanyl group .
- Light Sensitivity : Use amber vials to avoid UV-induced degradation .
- Additives : Stabilize with antioxidants (e.g., BHT) at 0.1–1.0 wt% to inhibit radical-mediated oxidation .
Advanced Research Questions
Q. What reaction mechanisms govern the decomposition or unintended side reactions of tert-butyl 2-methyl-3-sulfanylpropanoate under varying conditions?
- Methodological Answer :
- Thermal Degradation : At >100°C, ester cleavage and tert-butyl group elimination occur via retro-ene reactions. Monitor via thermogravimetric analysis (TGA) .
- Oxidative Pathways : Sulfanyl (-SH) groups oxidize to disulfides (-S-S-) under ambient O₂. Use reducing agents (e.g., DTT) to mitigate .
- Hydrolysis : Ester hydrolysis in aqueous media follows acid/base catalysis. Adjust pH to neutral during handling .
Q. How can researchers resolve contradictions in reported data on the compound’s reactivity or bioactivity?
- Methodological Answer :
- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies to identify outliers .
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature vs. catalyst) contributing to divergent results .
- Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., fixed molar ratios, purity thresholds) .
Q. What computational methods are suitable for modeling the interaction of tert-butyl 2-methyl-3-sulfanylpropanoate with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cysteine proteases) via sulfanyl group coordination .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in physiological buffers .
- QSAR Modeling : Corolate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using regression analysis .
Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of tert-butyl 2-methyl-3-sulfanylpropanoate?
- Methodological Answer :
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Fluorination : Introduce at the methyl or phenyl moieties to enhance metabolic stability and lipophilicity (logP). Monitor via ¹⁹F NMR .
-
Steric Effects : Bulkier substituents (e.g., isopropyl instead of methyl) reduce reaction rates in nucleophilic substitutions .
Table 3 : Impact of Structural Modifications
Modification Property Affected Experimental Validation Method Reference Fluorination at C2 Lipophilicity (logP) ¹⁹F NMR, HPLC logD₇.₄ tert-Butyl removal Solubility in polar solvents Solubility assays
Q. What advanced separation techniques (e.g., membrane technologies) are effective for purifying tert-butyl 2-methyl-3-sulfanylpropanoate from complex mixtures?
- Methodological Answer :
- Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to separate by molecular weight .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity .
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) for high-resolution crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
